N-(3-Hydroxyphenyl)-N'-prop-2-en-1-ylurea, also known as NSC 222578, is a chemical compound with the molecular formula and a molecular weight of 192.21 g/mol. This compound features a urea functional group attached to a prop-2-en-1-yl chain and a hydroxyl-substituted phenyl group. It has garnered interest in scientific research due to its potential applications in medicinal chemistry and organic synthesis.
N-(3-Hydroxyphenyl)-N'-prop-2-en-1-ylurea is classified as an organic compound, belonging to the class of ureas. It exhibits properties that may make it suitable for pharmaceutical applications, particularly in the development of therapeutic agents.
The synthesis of N-(3-Hydroxyphenyl)-N'-prop-2-en-1-ylurea primarily involves the following steps:
The reaction mechanism involves the nucleophilic attack of the amine group in 3-hydroxyaniline on the isocyanate carbon, leading to the formation of the urea linkage. This process requires careful control of temperature and solvent conditions to optimize yield and minimize side reactions.
The molecular structure of N-(3-Hydroxyphenyl)-N'-prop-2-en-1-ylurea can be represented using its canonical SMILES notation: C=CCNC(=O)NC1=CC(=CC=C1)O
. The InChI key for this compound is MTTZAHDVXFJKIB-UHFFFAOYSA-N, which provides a unique identifier for chemical substances .
Property | Value |
---|---|
CAS Number | 70171-68-5 |
Molecular Formula | |
Molecular Weight | 192.21 g/mol |
IUPAC Name | N-(3-hydroxyphenyl)-N'-prop-2-en-1-ylurea |
InChI | InChI=1S/C10H12N2O2/c1-2-6-11-10(14)12-8-4-3-5-9(13)7-8/h2-5,7,13H,1,6H2,(H2,11,12,14) |
N-(3-Hydroxyphenyl)-N'-prop-2-en-1-ylurea can participate in various chemical reactions typical for urea derivatives. These include:
The stability of N-(3-Hydroxyphenyl)-N'-prop-2-en-1-ylurea under various conditions makes it a versatile intermediate in organic synthesis.
The physical properties of N-(3-Hydroxyphenyl)-N'-prop-2-en-1-ylurea include:
Property | Value |
---|---|
Appearance | White crystalline solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents like dichloromethane |
Chemical properties include:
Property | Value |
---|---|
Density | Not specified |
Boiling Point | Not specified |
Flash Point | Not specified |
These properties indicate that N-(3-Hydroxyphenyl)-N'-prop-2-en-1-ylurea can be handled safely under standard laboratory conditions but requires appropriate precautions due to its reactivity.
N-(3-Hydroxyphenyl)-N'-prop-2-en-1-ylurea has potential applications in scientific research, particularly in:
CAS No.: 6596-96-9
CAS No.: 6740-85-8
CAS No.: 37658-95-0
CAS No.:
CAS No.: 951163-61-4
CAS No.: 8028-48-6